molecular formula C10H9NO2 B3345686 2-(hydroxymethyl)-4(1H)-Quinolinone CAS No. 1088522-80-8

2-(hydroxymethyl)-4(1H)-Quinolinone

Cat. No. B3345686
CAS RN: 1088522-80-8
M. Wt: 175.18 g/mol
InChI Key: HNCBVLVZMRJJBP-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-4(1H)-Quinolinone, also known as HMQ, is a chemical compound that has shown promising results in scientific research. This compound is a member of the quinoline family and is known for its unique properties that make it suitable for various applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-4(1H)-Quinolinone is still being studied. However, it is believed that the compound binds to metal ions through its hydroxyl and carbonyl groups, leading to the formation of a metal complex. This complex can then be detected through its fluorescence properties.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-4(1H)-Quinolinone has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, 2-(hydroxymethyl)-4(1H)-Quinolinone has been shown to exhibit anti-inflammatory and antitumor activities in various in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

2-(hydroxymethyl)-4(1H)-Quinolinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits high selectivity and sensitivity towards metal ions, making it a useful tool for the detection of metal ions in biological systems. However, one limitation of 2-(hydroxymethyl)-4(1H)-Quinolinone is its relatively low quantum yield, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(hydroxymethyl)-4(1H)-Quinolinone. One area of interest is the development of 2-(hydroxymethyl)-4(1H)-Quinolinone-based fluorescent probes for the detection of metal ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 2-(hydroxymethyl)-4(1H)-Quinolinone and its potential applications in various fields, including medicine and environmental science.

Scientific Research Applications

2-(hydroxymethyl)-4(1H)-Quinolinone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(hydroxymethyl)-4(1H)-Quinolinone has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, iron, and zinc.

properties

IUPAC Name

2-(hydroxymethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-5,12H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCBVLVZMRJJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-4(1H)-Quinolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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